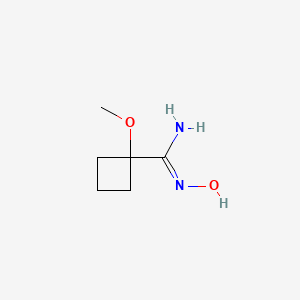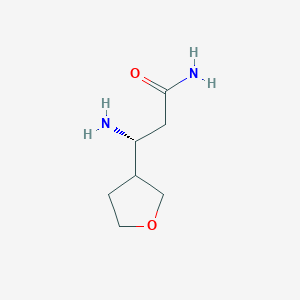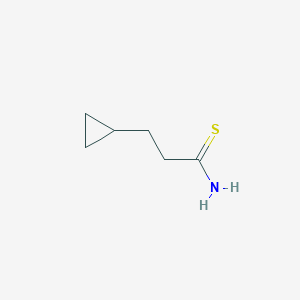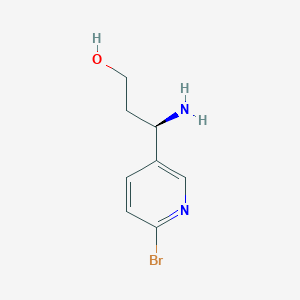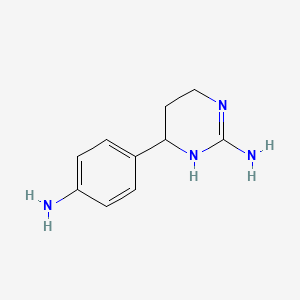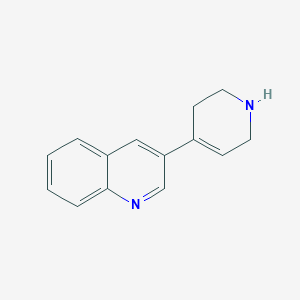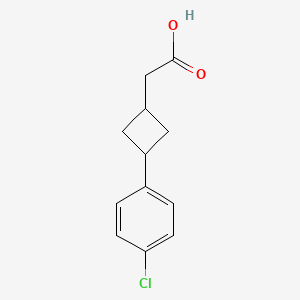
(2-Amino-4-(difluoromethyl)thiazol-5-yl)(3-bromophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Amino-4-(difluoromethyl)thiazol-5-yl)(3-bromophenyl)methanone is a compound that belongs to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4-(difluoromethyl)thiazol-5-yl)(3-bromophenyl)methanone typically involves the formation of the thiazole ring followed by the introduction of the difluoromethyl and bromophenyl groups. One common method involves the reaction of 2-aminothiazole with a difluoromethylating agent under controlled conditions to introduce the difluoromethyl group. Subsequently, the bromophenyl group is introduced through a substitution reaction using a brominated phenyl compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
(2-Amino-4-(difluoromethyl)thiazol-5-yl)(3-bromophenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the bromophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives. These products can have different biological and chemical properties, making them useful for further research and applications .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-Amino-4-(difluoromethyl)thiazol-5-yl)(3-bromophenyl)methanone is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as an antimicrobial and antiviral agent. The thiazole ring is known for its biological activity, and the presence of the difluoromethyl and bromophenyl groups can enhance its effectiveness against certain pathogens .
Medicine
In medicine, this compound is investigated for its potential as an anticancer agent. Its ability to interact with specific molecular targets in cancer cells makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications, including the development of new materials with enhanced performance characteristics .
Mecanismo De Acción
The mechanism of action of (2-Amino-4-(difluoromethyl)thiazol-5-yl)(3-bromophenyl)methanone involves its interaction with specific molecular targets in cells. The thiazole ring can bind to enzymes and receptors, modulating their activity. The difluoromethyl and bromophenyl groups can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application, but common targets include enzymes involved in cell signaling and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
- **(2-Amino-4-(trifluoromethyl)
(2-Amino-4-phenyl-thiazol-5-yl)(phenyl)methanone: Similar structure but lacks the difluoromethyl and bromophenyl groups.
(2-Amino-4-(methylthio)thiazol-5-yl)(3-bromophenyl)methanone: Contains a methylthio group instead of the difluoromethyl group.
Propiedades
Fórmula molecular |
C11H7BrF2N2OS |
|---|---|
Peso molecular |
333.15 g/mol |
Nombre IUPAC |
[2-amino-4-(difluoromethyl)-1,3-thiazol-5-yl]-(3-bromophenyl)methanone |
InChI |
InChI=1S/C11H7BrF2N2OS/c12-6-3-1-2-5(4-6)8(17)9-7(10(13)14)16-11(15)18-9/h1-4,10H,(H2,15,16) |
Clave InChI |
PIZWKCWSOUWIPV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)C(=O)C2=C(N=C(S2)N)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



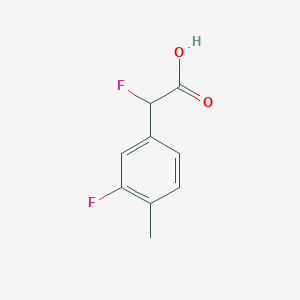

![5-{[(2S)-2-hydroxypropyl]amino}pyridine-2-carbonitrile](/img/structure/B15239563.png)

![1-[2-(1H-Pyrazol-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B15239575.png)

